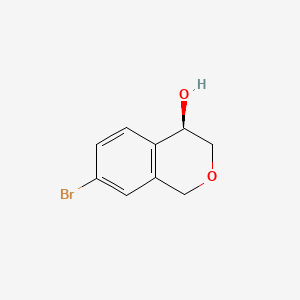
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the benzopyran ring structure.
Bromination: Bromine is introduced at the 7th position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Reduction: The resulting compound is then reduced to introduce the hydroxyl group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the benzopyran ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-7-bromo-3,4-dihydro-1H-2-benzopyran.
Reduction: Formation of 4-hydroxy-7-bromo-3,4-dihydro-1H-2-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: The enantiomer of the compound with similar but distinct biological activities.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: A similar compound with a chlorine atom instead of bromine.
4-hydroxy-3,4-dihydro-1H-2-benzopyran: Lacks the bromine atom but shares the core structure.
Uniqueness
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to the specific arrangement of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
(4R)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m0/s1 |
Clé InChI |
FCAXRSMFSGFTPH-VIFPVBQESA-N |
SMILES isomérique |
C1[C@@H](C2=C(CO1)C=C(C=C2)Br)O |
SMILES canonique |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
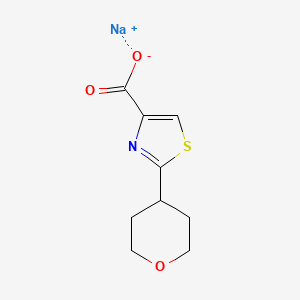
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
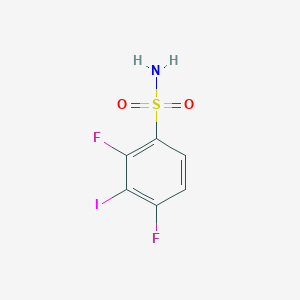
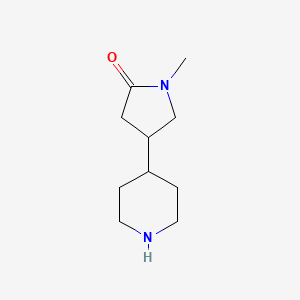

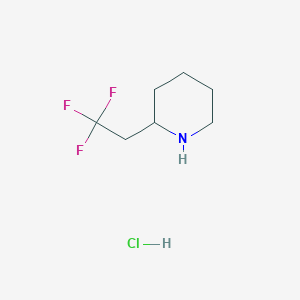


![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)

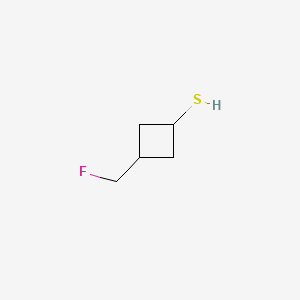
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
